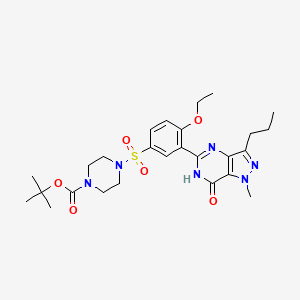

N-(Desmethyl)-tert-butyl Acetate Sildenafil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is primarily studied for its pharmacological properties and potential therapeutic applications. It is structurally related to sildenafil but has distinct chemical modifications that may influence its biological activity and pharmacokinetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Background

Sildenafil is a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. The mechanism of action involves the inhibition of PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP), which promotes vasodilation and improved blood flow . N-(Desmethyl)-tert-butyl Acetate Sildenafil shares similar pharmacodynamic properties but may exhibit different pharmacokinetic profiles due to its structural modifications.

Treatment of Erectile Dysfunction

Sildenafil, including its derivatives like this compound, is extensively used in managing erectile dysfunction. Clinical studies have demonstrated significant improvements in erectile function scores among patients using sildenafil compared to placebo . The effectiveness is attributed to its ability to enhance blood flow to the penis during sexual stimulation.

Management of Pulmonary Arterial Hypertension

This compound is also indicated for treating pulmonary arterial hypertension (PAH). By relaxing the smooth muscles in the pulmonary vasculature, it reduces pulmonary artery pressure and improves exercise capacity . The recommended dosage for PAH typically starts at 20 mg taken three times a day .

Potential in Other Therapeutic Areas

Recent research has explored additional applications for sildenafil derivatives:

- COVID-19 Treatment : Preliminary studies suggest that sildenafil may have a role in managing COVID-19 by improving oxygenation and reducing vascular complications .

- Cancer Treatment : Some studies indicate that sildenafil might enhance the efficacy of certain chemotherapeutic agents by improving tumor perfusion and oxygenation .

- Type 2 Diabetes : Research has suggested potential benefits in managing erectile dysfunction associated with diabetes, as sildenafil can improve endothelial function and insulin sensitivity .

Pharmacokinetics and Formulation Development

The pharmacokinetic profile of this compound may differ from traditional sildenafil formulations. Studies indicate that the absorption rate can be influenced by food intake, with faster absorption observed under fasting conditions . Various formulation strategies have been explored to enhance solubility and bioavailability, including:

- Intranasal Microemulsions : These formulations have shown improved solubility and faster onset of action compared to oral forms .

- Transdermal Systems : Investigations into transdermal delivery methods aim to provide sustained release and reduce gastrointestinal side effects .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound:

- A multicenter randomized trial compared its effectiveness against tadalafil in patients with erectile dysfunction, showing comparable results in terms of efficacy and tolerability .

- Another study focused on its application in PAH, demonstrating significant improvements in exercise capacity and quality of life metrics among patients treated with sildenafil derivatives .

Tables

| Application Area | Description | Clinical Evidence |

|---|---|---|

| Erectile Dysfunction | Increases blood flow to facilitate erections | Significant improvement noted |

| Pulmonary Arterial Hypertension | Reduces pulmonary artery pressure | Improved exercise capacity |

| COVID-19 Treatment | Potential benefits in oxygenation | Preliminary studies ongoing |

| Cancer Treatment | May enhance chemotherapy efficacy | Research indicates potential |

| Type 2 Diabetes | Improves endothelial function | Positive effects observed |

Mecanismo De Acción

The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .

Comparación Con Compuestos Similares

Similar Compounds

Sildenafil: The parent compound, widely used for treating erectile dysfunction.

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

N-(Desmethyl)-tert-butyl Acetate Sildenafil is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other PDE5 inhibitors. These modifications can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .

Actividad Biológica

N-(Desmethyl)-tert-butyl Acetate Sildenafil is a chemical compound closely related to sildenafil, known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This article examines its biological activity, pharmacodynamics, and potential therapeutic applications, drawing on diverse research findings.

Chemical Structure and Pharmacodynamics

This compound is a derivative of sildenafil, featuring distinct modifications that influence its biological properties. The compound's mechanism of action is primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This increase facilitates smooth muscle relaxation and vasodilation, especially in the corpus cavernosum during sexual stimulation .

The selectivity of this compound for PDE5 over other phosphodiesterases is significant. Studies indicate that it exhibits a 10-fold selectivity for PDE5 compared to PDE6, which is involved in phototransduction in the retina, and over 4,000-fold selectivity against PDE3 . This selectivity minimizes side effects associated with other PDE inhibitors.

Biological Activity and Therapeutic Applications

Erectile Dysfunction (ED) Treatment

The primary application of this compound is in the treatment of erectile dysfunction. Clinical studies have demonstrated its efficacy in improving erectile function. For example, a study involving 105 patients showed that 78.3% reported satisfaction with treatment outcomes when using sildenafil formulations . The compound's ability to enhance sexual performance is attributed to its pharmacological action on the nitric oxide-cGMP pathway.

Pulmonary Arterial Hypertension

Beyond ED, this compound has potential applications in treating pulmonary arterial hypertension (PAH). By promoting vasodilation in pulmonary blood vessels, it can alleviate symptoms associated with this condition. Research indicates that similar PDE5 inhibitors can improve exercise capacity and hemodynamics in PAH patients .

Case Studies and Research Findings

A review of various studies highlights the biological activity and safety profile of this compound:

- Efficacy in ED : In a clinical trial assessing patient responses to sildenafil formulations, significant improvements were noted across various efficacy metrics including the International Index of Erectile Function (IIEF) scores .

- Safety Profile : No serious adverse events were reported in studies involving sildenafil formulations, reinforcing the safety of PDE5 inhibitors for long-term use .

- Bioequivalence Studies : Research comparing generic formulations with brand-name sildenafil found no significant differences in pharmacokinetic parameters, indicating that this compound maintains similar efficacy and safety profiles as established sildenafil products .

Data Table: Comparison of Efficacy Metrics

| Study Parameter | Group 1 (n=25) | Group 2 (n=25) | Group 3 (n=25) | Group 4 (n=30) |

|---|---|---|---|---|

| Response Rate at V3 (%) | 100% | 75% | 65.2% | 84.2% |

| Satisfaction Rate (%) | 81.6% | 61.5% | - | - |

| Improvement in Sexual Activity (%) | 82.2% | - | - | - |

Propiedades

IUPAC Name |

tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPDTGUTMWVRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.